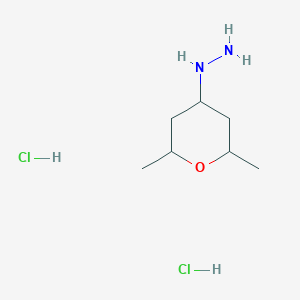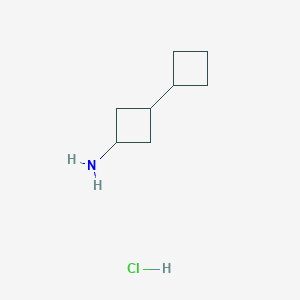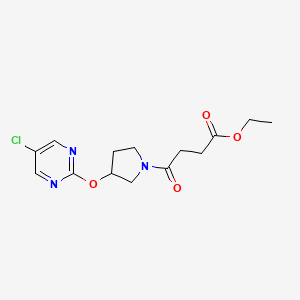
N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as NBDA, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. NBDA is a fluorescent molecule that has been used as a probe for studying protein-protein interactions, enzyme activity, and intracellular signaling pathways.
作用机制
N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a fluorescent molecule that undergoes a change in fluorescence intensity upon binding to a target biomolecule. The mechanism of action of this compound depends on the specific application. For example, in protein-protein interaction studies, this compound is conjugated to one of the proteins and the change in fluorescence intensity is monitored upon binding to the other protein. In enzyme activity studies, this compound is used as a substrate for the enzyme and the change in fluorescence intensity is monitored upon enzymatic reaction.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects. It has been shown to be non-toxic to cells at concentrations used in scientific research.
实验室实验的优点和局限性
One of the main advantages of using N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide in scientific research is its high sensitivity and specificity. This compound can detect protein-protein interactions and enzyme activity at low concentrations. In addition, this compound is easy to use and does not require any specialized equipment. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can affect its performance in certain applications.
未来方向
There are several future directions for N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide research. One area of interest is the development of new conjugation strategies to improve the specificity and sensitivity of this compound probes. Another area of interest is the use of this compound as a tool for studying intracellular signaling pathways in live cells. Finally, there is potential for the development of this compound-based biosensors for the detection of biomolecules in complex biological samples.
合成方法
N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide can be synthesized by reacting 6-nitro-1,3-benzothiazol-2-amine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation and yields this compound as a yellow solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学研究应用
N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide has been widely used as a fluorescent probe for studying protein-protein interactions. It has been conjugated to peptides and proteins to monitor their interactions with other biomolecules. This compound has also been used to study enzyme activity by monitoring changes in fluorescence intensity upon enzymatic reactions. In addition, this compound has been used as a probe for studying intracellular signaling pathways, such as the cAMP signaling pathway.
属性
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3O3S/c16-15(17,18)9-3-1-2-8(6-9)13(22)20-14-19-11-5-4-10(21(23)24)7-12(11)25-14/h1-7H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGCZQVYWFYKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2578378.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2578379.png)
![3-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2578380.png)
![7-[(2-chlorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2578381.png)


![N-(1,3-benzothiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578386.png)



![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2578394.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578395.png)